molecular formula C13H9NO2 B1597221 4-(Benzo[d]oxazol-2-yl)phenol CAS No. 3315-19-3

4-(Benzo[d]oxazol-2-yl)phenol

Cat. No. B1597221
CAS RN: 3315-19-3
M. Wt: 211.22 g/mol
InChI Key: PDQPTWHZKVUJQX-UHFFFAOYSA-N
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Patent
US04174321

Procedure details

Equal molar quantities of p-hydroxybenzaldehyde and o-aminophenol in excess nitrobenzene was refluxed for five hours. The nitrobenzene was removed and the product extracted from the residue with xylene. 2-(4-Hydroxyphenyl)benzoxazole, m.p. 253°, was isolated in 64% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1O>[N+](C1C=CC=CC=1)([O-])=O>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]2[O:7][C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=3[N:10]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The nitrobenzene was removed
EXTRACTION
Type
EXTRACTION
Details
the product extracted from the residue with xylene

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=1OC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.